

# Crystal Structure of 4-tert-Butylphenylhydrazine Hydrochloride: A Review of Available Data

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## Compound of Interest

Compound Name: 4-tert-Butylphenylhydrazine  
hydrochloride

Cat. No.: B151963

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## Abstract

**4-tert-Butylphenylhydrazine hydrochloride** is a chemical compound of interest in synthetic organic chemistry, particularly as a precursor for various heterocyclic compounds. Despite its application in research and development, a comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for this specific molecule. This guide summarizes the currently available chemical and physical data for **4-tert-butylphenylhydrazine hydrochloride** and highlights the gap in crystallographic information.

## Introduction

**4-tert-Butylphenylhydrazine hydrochloride** ( $C_{10}H_{17}ClN_2$ ) is a substituted phenylhydrazine derivative. Phenylhydrazines are a versatile class of compounds widely used in the synthesis of indole rings via the Fischer indole synthesis, as well as in the formation of pyrazoles and other nitrogen-containing heterocycles. The presence of a bulky tert-butyl group on the phenyl ring can influence the reactivity and physicochemical properties of the molecule, making its structural characterization of significant interest for rational drug design and materials science.

## Physicochemical Properties

While the crystal structure remains undetermined, fundamental physicochemical properties of **4-tert-butylphenylhydrazine hydrochloride** have been reported. A summary of this data is presented in Table 1.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>17</sub> ClN <sub>2</sub>	--INVALID-LINK--
Molecular Weight	200.71 g/mol	--INVALID-LINK--
Melting Point	212-216 °C (decomposes)	--INVALID-LINK--
Appearance	White to off-white crystalline solid	--INVALID-LINK--
Solubility	Soluble in polar solvents like water and alcohols	--INVALID-LINK--

Table 1: Physicochemical Properties of **4-tert-Butylphenylhydrazine Hydrochloride**

## Current Status of Crystal Structure Determination

A thorough search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and a comprehensive review of scientific literature did not yield any published reports on the single-crystal X-ray diffraction analysis of **4-tert-butylphenylhydrazine hydrochloride**. Consequently, quantitative structural data such as unit cell parameters, bond lengths, bond angles, and torsion angles are not available.

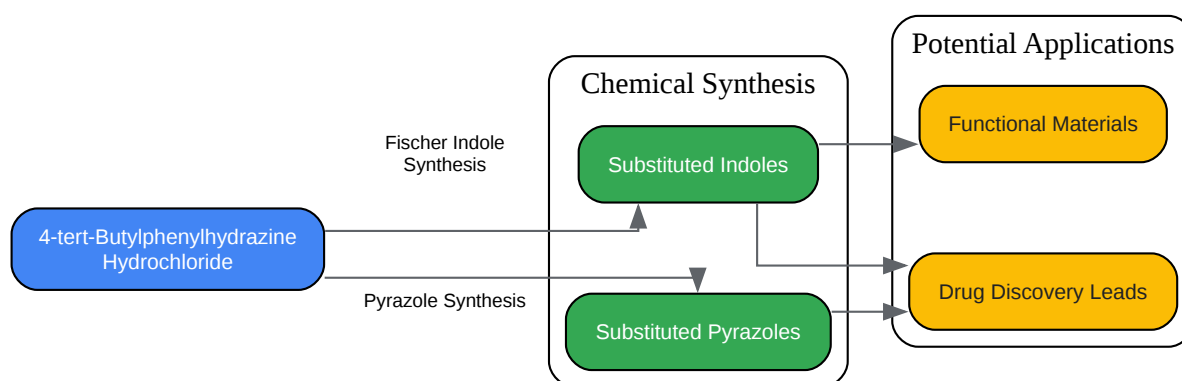
## Hypothetical Experimental Workflow for Crystal Structure Determination

In the absence of experimental data, a standard workflow for the determination of its crystal structure can be proposed. This would be a crucial step for a complete understanding of its solid-state properties.

Figure 1: A generalized workflow for the experimental determination of the crystal structure of a small organic molecule like **4-tert-butylphenylhydrazine hydrochloride**.

## Potential Signaling Pathways and Logical Relationships

Given the lack of specific biological or mechanistic studies involving **4-tert-butylphenylhydrazine hydrochloride**, any depiction of signaling pathways would be purely speculative. However, its role as a precursor in the synthesis of bioactive molecules can be represented.



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Figure 2: Logical relationship diagram illustrating the role of **4-tert-butylphenylhydrazine hydrochloride** as a precursor in the synthesis of potentially bioactive compounds.

## Conclusion and Future Outlook

The crystal structure of **4-tert-butylphenylhydrazine hydrochloride** remains an open question in the field of chemical crystallography. The determination of its three-dimensional structure would provide invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing. Such information is critical for computational modeling, understanding its reactivity, and for the rational design of new molecules with desired properties. Future work should focus on the successful crystallization of this compound and its subsequent analysis by single-crystal X-ray diffraction to fill this knowledge gap.

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